molecular formula C8H8N2O2 B13636198 n-[(e)-(4-Nitrophenyl)methylene]methanamine CAS No. 59862-73-6

n-[(e)-(4-Nitrophenyl)methylene]methanamine

Katalognummer: B13636198
CAS-Nummer: 59862-73-6
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: KXVFTZOZYASDRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-methyl[(4-nitrophenyl)methylidene]amine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a methylideneamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl[(4-nitrophenyl)methylidene]amine typically involves the condensation reaction between 4-nitrobenzaldehyde and methylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:

4-nitrobenzaldehyde+methylamine(E)-methyl[(4-nitrophenyl)methylidene]amine+water\text{4-nitrobenzaldehyde} + \text{methylamine} \rightarrow \text{(E)-methyl[(4-nitrophenyl)methylidene]amine} + \text{water} 4-nitrobenzaldehyde+methylamine→(E)-methyl[(4-nitrophenyl)methylidene]amine+water

Industrial Production Methods

Industrial production of (E)-methyl[(4-nitrophenyl)methylidene]amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-methyl[(4-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (E)-methyl[(4-aminophenyl)methylidene]amine.

Wissenschaftliche Forschungsanwendungen

(E)-methyl[(4-nitrophenyl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (E)-methyl[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-methyl[(4-aminophenyl)methylidene]amine: Similar structure but with an amino group instead of a nitro group.

    (E)-methyl[(4-chlorophenyl)methylidene]amine: Contains a chlorine atom instead of a nitro group.

    (E)-methyl[(4-methylphenyl)methylidene]amine: Features a methyl group in place of the nitro group.

Uniqueness

(E)-methyl[(4-nitrophenyl)methylidene]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications. The nitro group can participate in various chemical reactions, making this compound versatile for different scientific and industrial purposes.

Eigenschaften

CAS-Nummer

59862-73-6

Molekularformel

C8H8N2O2

Molekulargewicht

164.16 g/mol

IUPAC-Name

N-methyl-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3

InChI-Schlüssel

KXVFTZOZYASDRU-UHFFFAOYSA-N

Kanonische SMILES

CN=CC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.